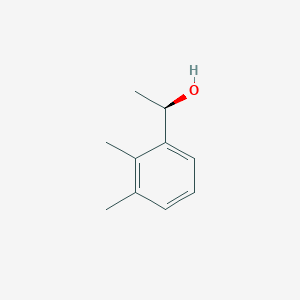
(R)-1-(2,3-Dimethylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol: is an organic compound characterized by a chiral center at the first carbon atom, making it optically active. This compound belongs to the class of secondary alcohols and is known for its distinct aromatic properties due to the presence of a dimethyl-substituted phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of the corresponding ketone, (2,3-dimethylphenyl)acetone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: Another approach is the Grignard reaction, where 2,3-dimethylphenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol typically involves large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
Oxidation: (1R)-1-(2,3-dimethylphenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, (2,3-dimethylphenyl)acetone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Substitution: The hydroxyl group in (1R)-1-(2,3-dimethylphenyl)ethan-1-ol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Esterification: The compound can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2)
Esterification Catalysts: Sulfuric acid (H2SO4)
Major Products Formed
Oxidation: (2,3-dimethylphenyl)acetone
Substitution: (2,3-dimethylphenyl)ethyl chloride
Esterification: Various esters depending on the carboxylic acid used
科学的研究の応用
Chemistry
In chemistry, (1R)-1-(2,3-dimethylphenyl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its optically active nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules. It is also used in the development of chiral drugs and pharmaceuticals.
Medicine
In medicine, (1R)-1-(2,3-dimethylphenyl)ethan-1-ol is explored for its potential therapeutic properties. It serves as an intermediate in the synthesis of various medicinal compounds, particularly those with chiral centers.
Industry
Industrially, this compound is utilized in the production of fragrances and flavors due to its aromatic properties. It is also employed in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include enzymatic transformations that convert the alcohol into its active form, which then exerts its effects on the target molecules.
類似化合物との比較
Similar Compounds
(1S)-1-(2,3-dimethylphenyl)ethan-1-ol: The enantiomer of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol, differing only in the spatial arrangement around the chiral center.
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol: A similar compound with a different substitution pattern on the phenyl ring.
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol: Another related compound with dimethyl groups at different positions on the phenyl ring.
Uniqueness
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring and its chiral center, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(1R)-1-(2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H14O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9,11H,1-3H3/t9-/m1/s1 |
InChIキー |
WJDKWRSEFKVTIE-SECBINFHSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)[C@@H](C)O)C |
正規SMILES |
CC1=C(C(=CC=C1)C(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















